molecular formula C20H19NO3 B2665337 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate CAS No. 799266-15-2

1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate

Cat. No. B2665337
CAS RN: 799266-15-2
M. Wt: 321.376
InChI Key: ZPUKJYHVXHPTQB-UHFFFAOYSA-N
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Description

The compound “1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate” is a synthetic compound. It contains an indole nucleus, which is a significant heterocyclic system found in many important synthetic drug molecules . Indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with an indole nucleus being a key component . Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • In Vitro Metabolism and Chemical Transformation : Studies have demonstrated the in vitro metabolism of related compounds, showing the transformation into metabolites through reactions catalyzed by rat liver homogenates, which may have implications for understanding the metabolic pathways of similar compounds (Coutts et al., 1976).
  • Oxidative C-C Bond Cleavage : Research on primary alcohols and vicinal diols catalyzed by H5PV2Mo10O40 reveals insights into oxidative C-C bond cleavage mechanisms, suggesting potential applications in synthetic chemistry for compounds including 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate (Khenkin & Neumann, 2008).

Enzymatic and Microbial Transformations

  • Enantioselective Oxidation : Enantioselective oxidation processes for racemic mixtures have been optimized, showcasing the potential for producing enantiomerically pure compounds from similar substrates, which could be applicable to the synthesis of enantiopure versions of the compound (Molinari et al., 1999).

Novel Synthesis Approaches

  • Synthesis of N-Substituted 1,3-Oxazinan-2-ones : A method involving a one-pot reaction shows efficient synthesis of related compounds, highlighting a pathway that could be adapted for the synthesis of this compound derivatives (Trifunović et al., 2010).

Potential Applications in Drug Development

  • Inhibitory Potential Against Urease : Indole-based hybrid scaffolds, including those similar to this compound, have been found to be potent inhibitors of urease, suggesting applications in designing therapeutic agents (Nazir et al., 2018).

Future Directions

Indole derivatives, including “1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on further understanding the biological activities of this compound and its potential applications in medicine.

properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14(20(23)15-7-3-2-4-8-15)24-19(22)12-11-16-13-21-18-10-6-5-9-17(16)18/h2-10,13-14,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUKJYHVXHPTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328504
Record name (1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804526
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

799266-15-2
Record name (1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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